molecular formula C17H17N3O4 B10865037 2-Oxo-2-(pyridin-2-ylamino)ethyl 2-(propanoylamino)benzoate

2-Oxo-2-(pyridin-2-ylamino)ethyl 2-(propanoylamino)benzoate

Cat. No.: B10865037
M. Wt: 327.33 g/mol
InChI Key: BGXMDVNWAQFHQK-UHFFFAOYSA-N
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Description

2-Oxo-2-(pyridin-2-ylamino)ethyl 2-(propanoylamino)benzoate is a complex organic compound that features a combination of pyridine, benzoate, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(pyridin-2-ylamino)ethyl 2-(propanoylamino)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(pyridin-2-ylamino)ethanol and 2-(propanoylamino)benzoic acid. These intermediates are then coupled under specific reaction conditions to form the final product.

  • Step 1: Synthesis of 2-(pyridin-2-ylamino)ethanol

    • React pyridine-2-amine with ethylene oxide in the presence of a base (e.g., sodium hydroxide) to yield 2-(pyridin-2-ylamino)ethanol.
    • Reaction conditions: Reflux in ethanol, followed by purification.
  • Step 2: Synthesis of 2-(propanoylamino)benzoic acid

    • React 2-aminobenzoic acid with propanoyl chloride in the presence of a base (e.g., pyridine) to yield 2-(propanoylamino)benzoic acid.
    • Reaction conditions: Stirring at room temperature, followed by purification.
  • Step 3: Coupling Reaction

    • Couple 2-(pyridin-2-ylamino)ethanol with 2-(propanoylamino)benzoic acid using a coupling agent (e.g., dicyclohexylcarbodiimide) to form this compound.
    • Reaction conditions: Stirring at room temperature, followed by purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(pyridin-2-ylamino)ethyl 2-(propanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., acidic or basic medium).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with modified functional groups.

Scientific Research Applications

2-Oxo-2-(pyridin-2-ylamino)ethyl 2-(propanoylamino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(pyridin-2-ylamino)ethyl 2-(propanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate: Shares the pyridine and oxo functional groups but differs in the ester and amide groups.

    2-[2-oxo-2-(2-pyridylamino)ethoxy]acetic acid: Similar in having the pyridine and oxo groups but differs in the overall structure and functional groups.

Uniqueness

2-Oxo-2-(pyridin-2-ylamino)ethyl 2-(propanoylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields.

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

[2-oxo-2-(pyridin-2-ylamino)ethyl] 2-(propanoylamino)benzoate

InChI

InChI=1S/C17H17N3O4/c1-2-15(21)19-13-8-4-3-7-12(13)17(23)24-11-16(22)20-14-9-5-6-10-18-14/h3-10H,2,11H2,1H3,(H,19,21)(H,18,20,22)

InChI Key

BGXMDVNWAQFHQK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)OCC(=O)NC2=CC=CC=N2

Origin of Product

United States

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